2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized chemical compound that belongs to the class of dioxaborolanes. Its unique structure and properties make it significant in various fields of organic chemistry and medicinal research. The compound is characterized by its molecular formula and a molecular weight of approximately 340.2 g/mol. The presence of a boron atom within the dioxaborolane framework contributes to its reactivity and stability in chemical processes.
This compound can be sourced from various chemical suppliers and is classified under organoboron compounds. It is recognized for its potential applications in organic synthesis, particularly in coupling reactions and as a reagent in the formation of carbon-carbon bonds. The dioxaborolane structure allows for versatile reactivity patterns, making it an important compound in synthetic organic chemistry.
The synthesis of 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps:
The reaction conditions often require inert atmospheres (e.g., argon) to prevent moisture interference, especially when dealing with sensitive reagents. Temperature control is critical during synthesis to ensure optimal yields and minimize side reactions.
The molecular structure of 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features:
The compound's structural data can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods confirm the spatial arrangement of atoms within the molecule and provide insights into its electronic properties.
2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can participate in various chemical reactions:
The efficiency of these reactions often depends on the choice of catalysts (e.g., palladium-based catalysts) and reaction conditions (temperature, solvent). Monitoring the reaction progress using thin-layer chromatography (TLC) is standard practice.
The mechanism of action for 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily revolves around its role as a boron source in cross-coupling reactions. The boron atom facilitates the formation of carbon-boron bonds which are pivotal in constructing complex organic molecules.
Kinetic studies often reveal that the presence of electron-donating groups on the phenyl ring enhances reactivity by stabilizing transition states during reactions.
Relevant data indicate that this compound exhibits moderate toxicity and should be handled with appropriate safety precautions.
The applications of 2-(2-Butoxy-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extend across various scientific domains:
Pinacol boronic esters, characterized by their 4,4,5,5-tetramethyl-1,3,2-dioxaborolane backbone, represent a cornerstone of modern organoboron chemistry. These derivatives exhibit exceptional stability under ambient conditions, making them indispensable reagents for storage, handling, and multi-step synthetic sequences. The dioxaborolane ring system confers unique stereoelectronic properties that enhance the boron atom's reactivity toward transition metal-catalyzed transformations while simultaneously protecting it from undesired protodeboronation or hydrolysis. This balance of reactivity and stability stems from the geminal dimethyl substitution on the diol backbone, which creates a steric shield around the boron atom while maintaining sufficient electrophilicity for transmetalation. The robustness of these compounds enables diverse applications in pharmaceutical synthesis, materials science, and cross-coupling methodologies, where they serve as aryl anion equivalents [2] [5].
Table 1: Fundamental Properties of Pinacol Boronic Esters
Property | Significance in Organic Synthesis |
---|---|
Hydrolytic Stability | Tolerates aqueous workup conditions better than boronic acids |
Crystallinity | Often crystalline solids facilitating purification |
Lewis Acidity | Moderated by esterification, reducing side reactions |
Transmetalation Efficiency | Optimal for Pd(0)/Ni(0)-catalyzed couplings due to controlled boron electrophilicity |
Functional Group Tolerance | Compatible with halogens, ethers, and protected amines in orthogonal reaction sequences |
This specialized boronic ester (CAS: 1204580-83-5) exemplifies structural innovation through its strategically positioned alkoxy and methoxy substituents on the aromatic ring. Its molecular formula (C₁₇H₂₇BO₄) and weight (306.21 g/mol) reflect the incorporation of a butoxy chain—an unusual feature that confers distinct physicochemical behaviors [1] [2]. The ortho-butoxy and ortho-methoxy groups create a sterically encumbered environment proximal to the boron moiety, which significantly influences its coordination behavior in metal-mediated reactions. This spatial arrangement:
Table 2: Key Structural Descriptors of 2-(2-Butoxy-6-methoxyphenyl)-dioxaborolane
Parameter | Value | Experimental Source |
---|---|---|
Molecular Formula | C₁₇H₂₇BO₄ | [1] [2] |
Molecular Weight | 306.21 g/mol | [1] [2] |
SMILES | COC1C=CC=C(OCCCC)C=1B1OC(C)(C)C(C)(C)O1 | [2] |
InChI Key | XDXFPKREMSPIMA-UHFFFAOYSA-N | [2] |
Hydrogen Bond Acceptors | 4 | [2] |
Rotatable Bonds | 7 | Calculated from structure |
The compound’s canonical SMILES representation (CC1(C)C(C)(C)OB(C2=C(OC)C=CC=C2OCCCC)O1) reveals its branched aliphatic butoxy chain and ortho-disubstituted aromatic core—features rarely combined in commercial boronic esters [2]. This structural uniqueness positions it as a valuable building block for synthesizing complex molecules requiring lipophilic domains, such as pharmaceutical agents targeting membrane-bound receptors or materials science applications where solubility in nonpolar media is essential. Its reported synthesis likely follows established borylation routes, such as iridium-catalyzed C-H activation of the corresponding arene or palladium-mediated coupling of 2-bromo-1-butoxy-3-methoxybenzene with bis(pinacolato)diboron, though specific protocols require proprietary optimization by suppliers like BLD Pharm and Hairui Chemical [1] [3].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7